Cas no 2034262-01-4 (4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)

4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
- 2034262-01-4
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- F6506-0888
- AKOS026692001
-
- Inchi: 1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-11-29-12-14)17-2-1-10-28-17/h1-6,9-12,21,25H,7-8,13H2
- InChI Key: IBDNYWWMIULSNZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N1C(CCC1=O)=O)(NCC(C1=CC=CO1)(C1=CSC=C1)O)(=O)=O
Computed Properties
- Exact Mass: 446.06062865g/mol
- Monoisotopic Mass: 446.06062865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 746
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 154Ų
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6506-0888-3mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-1mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-5mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-20μmol |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-30mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-15mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-2μmol |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-2mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-50mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6506-0888-25mg |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide |
2034262-01-4 | 25mg |
$109.0 | 2023-09-08 |
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide Related Literature
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide
Introduction to 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide (CAS No. 2034262-01-4)
4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide, identified by its CAS number 2034262-01-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic and aromatic moieties, which contribute to its unique chemical and biological properties. The structural framework of this compound incorporates several key functional groups, including a dioxopyrrolidine core, a furan substituent, a thiophene moiety, and a benzene sulfonamide group. These structural elements not only define its chemical identity but also play a crucial role in determining its potential biological activity and interaction with biological targets.
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide involves a multi-step process that requires careful consideration of reaction conditions and reagent selection. The presence of the dioxopyrrolidine ring, which is known for its stability and versatility in drug-like structures, suggests that this compound may exhibit enhanced pharmacological properties. The incorporation of the furan and thiophene units further enriches its structural complexity, potentially enabling interactions with a wide range of biological receptors and enzymes. The benzene sulfonamide group is particularly noteworthy, as sulfonamides are well-documented for their antimicrobial and anti-inflammatory activities.
Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of the potential biological activity of 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide. Studies have indicated that the compound may exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. The unique combination of heterocyclic rings and aromatic substituents is believed to contribute to its ability to modulate multiple biological pathways simultaneously. This multitarget approach is increasingly recognized as a promising strategy in drug discovery, as it can lead to more effective and less toxic therapeutic agents.
In vitro studies have demonstrated that 4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-y l)-2-hydroxy - 2 - (thiophen - 3 - yl)ethylbenzene - 1 - sulfonamide interacts with several key targets relevant to human health. For instance, preliminary data suggest that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation. Additionally, the compound has shown potential in binding to certain protein kinases involved in cell proliferation and survival pathways. These interactions are particularly intriguing given the growing body of evidence linking aberrant kinase activity to various diseases, including cancer.
The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Heterocycles are ubiquitous in natural products and pharmaceuticals due to their ability to form stable complexes with biological targets while maintaining structural diversity. The dioxopyrrolidine core in 4-( 2 , 5 - dioxopyrrolidin - 1 - yl ) - N - 2 - ( furan - 2 - yl ) - 2 - hydroxy - 2 - ( thiophen - 3 - yl ) ethylbenzene - 1 - sulfonamide is particularly noteworthy for its presence in several bioactive molecules. Its conformational flexibility allows for optimal positioning within binding pockets of target proteins, enhancing binding affinity. This characteristic is further complemented by the presence of the furan and thiophene substituents, which can engage in π-stacking interactions with aromatic residues in biological targets.
From a pharmacokinetic perspective, the structural features of 4-( 2 , 5 - dioxopyrrolidin - 1 - yl ) - N - 2 - ( furan - 2 - yl ) - 2 - hydroxy - 2 - ( thiophen - 3 - yl ) ethylbenzene - 1 sulfonamide suggest potential advantages in terms of solubility and metabolic stability. The presence of polar functional groups such as hydroxyl and sulfonamide moieties enhances water solubility, which is critical for oral bioavailability. Additionally, the aromatic rings contribute to metabolic stability by resisting oxidative degradation by cytochrome P450 enzymes. These properties make it an attractive candidate for further development into a therapeutic agent.
The development of novel therapeutic agents often involves an iterative process that integrates insights from chemical synthesis, computational modeling, and experimental biology. In the case of 4-( ), ongoing research aims to optimize its pharmacological profile through structure-based drug design principles. By leveraging advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists can elucidate detailed structural information about how this compound interacts with its biological targets at an atomic level. This level of understanding is essential for designing derivatives with improved potency and selectivity.
The significance of sulfonamides as pharmacological entities cannot be overlooked. Sulfonamides have been used for decades in treating bacterial infections due to their ability to inhibit bacterial growth by targeting essential metabolic pathways such as folic acid synthesis. Beyond their antimicrobial applications,sulfonamides have found utility in treating conditions like diabetes by inhibiting dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose regulation,and they are also being explored for their potential anticancer properties by modulating kinase activity or inhibiting angiogenesis pathways.[1] The incorporation of a sulfonamide group into 4-( ) thus positions it as a candidate for addressing multiple therapeutic areas simultaneously.
The integration of machine learning techniques into drug discovery has revolutionized how researchers identify promising candidates from vast chemical libraries. By training predictive models on large datasets containing known bioactive compounds,scientists can rapidly screen virtual libraries for molecules with desired properties,including those similar to 4-( ). These models can predict potential binding affinities,pharmacokinetic parameters,and toxicity profiles, significantly reducing the time required for experimental validation.[ ] Such computational approaches are particularly valuable when dealing with complex molecules like those found in natural product-inspired scaffolds.
The synthesis strategies employed for preparing complex molecules like 4-( ) often involve multi-component reactions that streamline synthetic routes while minimizing intermediate purification steps.[ ] For instance,the introduction of both furan and thiophene moieties could be achieved through one-pot condensation reactions using appropriate precursors under controlled conditions.[ ] Similarly,the construction of the dioxopyrrolidine ring could be accomplished via cyclization reactions involving readily available starting materials.[ ] These synthetic advances not only enhance efficiency but also reduce costs associated with large-scale production.
Evaluationofadrug'spotential
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